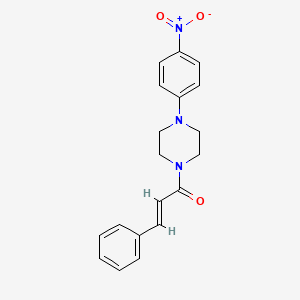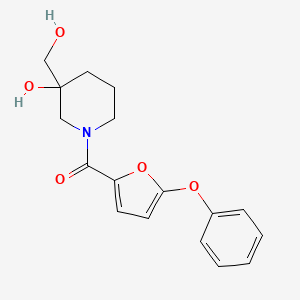![molecular formula C20H23NO3 B5364079 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5364079.png)
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one, also known as A-317491, is a potent and selective antagonist of the purinergic P2X3 receptor. This compound has been extensively studied for its potential therapeutic applications in pain management, respiratory disorders, and other conditions.
作用机制
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one is a potent and selective antagonist of the purinergic P2X3 receptor, which is a ligand-gated ion channel that is expressed in sensory neurons. By blocking the P2X3 receptor, this compound reduces the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing the release of neurotransmitters such as glutamate and substance P, reducing the activity of nociceptive neurons, reducing airway hyperresponsiveness, and reducing cough reflex sensitivity.
实验室实验的优点和局限性
One advantage of using 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one in lab experiments is its high potency and selectivity for the P2X3 receptor, which allows for precise targeting of this receptor. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.
未来方向
There are many potential future directions for research on 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one. One area of interest is the development of more potent and selective P2X3 receptor antagonists that have longer half-lives and improved pharmacokinetic properties. Another area of interest is the exploration of the potential therapeutic applications of this compound in other conditions, such as asthma, chronic obstructive pulmonary disease, and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological processes beyond pain signaling.
合成方法
The synthesis of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one involves the reaction of 4-methoxyphenacyl bromide with 4-propoxyaniline in the presence of potassium carbonate and copper powder. This reaction leads to the formation of the intermediate product, which is then treated with acetic anhydride and sodium acetate to obtain the final product. The purity of this compound can be improved by recrystallization from ethanol or ethyl acetate.
科学研究应用
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been extensively studied for its potential therapeutic applications in pain management, respiratory disorders, and other conditions. In pain management, this compound has been shown to be effective in reducing neuropathic pain, inflammatory pain, and cancer pain in animal models. In respiratory disorders, this compound has been shown to be effective in reducing airway hyperresponsiveness and cough in animal models.
属性
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(4-propoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-13-24-19-11-7-17(8-12-19)21-15(2)14-20(22)16-5-9-18(23-3)10-6-16/h5-12,14,21H,4,13H2,1-3H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVWRXMKNJTLSF-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)OC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5364011.png)
![3-isobutyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5364024.png)
![(4S)-N-methyl-4-(4-{4-[(4-methyl-1-piperidinyl)methyl]phenyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide dihydrochloride](/img/structure/B5364039.png)
![4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5364041.png)
![1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5364042.png)
![N-(4-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5364046.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5364052.png)

![N-ethyl-N-methyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5364071.png)


![isopropyl 7-amino-6-cyano-4-oxo-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5364100.png)
![3-hydroxy-4-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5364106.png)